1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
Description
The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (CAS: 2097884-01-8) is a structurally complex molecule featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a thiophene-linked ethanone group. Its molecular formula is C₁₄H₁₈N₄O₂S, with a molecular weight of 306.38 g/mol . The key structural elements include:
- A 4-(methoxymethyl)-1H-1,2,3-triazole substituent, providing a polar, electron-rich region that may influence solubility and bioactivity.
The methoxymethyl group on the triazole suggests enhanced metabolic stability compared to hydroxylated analogs .
Properties
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-20-10-11-8-18(16-15-11)12-4-5-17(9-12)14(19)7-13-3-2-6-21-13/h2-3,6,8,12H,4-5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXCAIXVDCRJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multi-step reactions:
Formation of the 1H-1,2,3-triazole ring: : This is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Methoxymethylation: : The triazole ring is then functionalized with a methoxymethyl group through a nucleophilic substitution reaction.
Pyrrolidine Ring Formation: : The triazole derivative is reacted with a pyrrolidine derivative to form the pyrrolidine ring.
Thiophene Incorporation: : Finally, the ethanone moiety is attached to the thiophene ring through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Key factors include the use of high-efficiency catalysts, cost-effective reagents, and robust reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The thiophene and pyrrolidine rings can be oxidized under strong oxidizing conditions.
Reduction: : The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: : The methoxymethyl group on the triazole ring can be substituted by other nucleophiles.
Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Reactions typically occur in the presence of strong bases like sodium hydride or potassium carbonate.
Oxidation: : Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: : Conversion of the ethanone moiety to the corresponding alcohol.
Substitution: : Replacement of the methoxymethyl group with various nucleophiles, leading to derivatives with different functional groups.
Scientific Research Applications
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential as a molecular probe for studying biological pathways involving triazole and pyrrolidine derivatives.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: : Used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one depends on its application:
In medicinal chemistry: , it may interact with enzymes or receptors, inhibiting or modulating their activity.
In material science: , it may contribute to the formation of conductive networks in polymers.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The methoxymethyl group on the triazole in the target compound enhances hydrophilicity compared to non-polar analogs like 2cad (thiophen-3-yl) but reduces steric bulk compared to 5i (chlorophenyl-thioether) .
Synthetic Challenges :
- Bulky substituents (e.g., imidazo-pyridine in 48 ) correlate with lower yields (40%), whereas simpler triazoloamides (e.g., 2cad ) achieve >85% yields via optimized CuAAC protocols .
Computational and Analytical Insights
- Molecular Docking : Triazole-containing compounds like those in (InhA inhibitors) utilize the triazole’s nitrogen atoms for hydrogen bonding. The target compound’s methoxymethyl group may sterically hinder such interactions compared to smaller substituents .
- Spectroscopic Data: Similar compounds (e.g., 2cad) show diagnostic ¹H-NMR peaks at δ 7.8–8.1 ppm for triazole protons, while the target compound’s methoxymethyl group would introduce distinct δ 3.3–3.5 ppm signals for the OCH₃ moiety .
Biological Activity
The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a novel organic molecule featuring a triazole ring and a thiophene moiety. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of:
- Triazole Ring : Known for its role in various pharmacological activities.
- Pyrrolidine : A five-membered nitrogen-containing ring that contributes to the compound's bioactivity.
- Thiophene : A sulfur-containing heterocycle that enhances interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been shown to possess antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial metabolism.
| Compound | Activity | Mechanism |
|---|---|---|
| Triazole Derivative A | Antibacterial | Inhibition of cell wall synthesis |
| Triazole Derivative B | Antifungal | Disruption of membrane integrity |
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study 1 | HeLa | 15.2 |
| Study 2 | MCF7 | 12.5 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of xanthine oxidase, which is relevant in conditions like gout and hyperuricemia.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to bind to enzymes and inhibit their function.
- Receptor Interaction : The presence of the triazole and thiophene rings allows for effective interaction with various receptors, potentially modulating signaling pathways involved in disease processes.
Case Studies
-
Antimicrobial Efficacy
- A study involving derivatives of triazoles demonstrated potent activity against Staphylococcus aureus, showcasing the potential for developing new antimicrobial agents based on this scaffold.
-
Cytotoxicity Against Cancer Cells
- In vitro studies revealed that the compound induced significant apoptosis in breast cancer cells (MCF7) through the activation of caspase pathways, indicating its potential as an anticancer agent.
-
Xanthine Oxidase Inhibition
- Research findings indicated that certain derivatives exhibited competitive inhibition against xanthine oxidase, suggesting a mechanism for managing uric acid levels in patients with gout.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
